molecular formula C12H17BrMgO2 B14897791 (5-Methoxy-2-(n-pentyloxy)phenyl)magnesium bromide

(5-Methoxy-2-(n-pentyloxy)phenyl)magnesium bromide

Cat. No.: B14897791
M. Wt: 297.47 g/mol
InChI Key: JDHROLFQZYDFGI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methoxy-2-(n-pentyloxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-2-(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 5-methoxy-2-(n-pentyloxy)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and standardized to a concentration of 0.50 M in THF.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-2-(n-pentyloxy)phenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Alkyl and aryl halides are often used in substitution reactions.

    Electrophiles: Various electrophiles, including carbon dioxide and epoxides, are used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Coupled Products: Formed from coupling reactions with electrophiles.

Scientific Research Applications

Chemistry

In chemistry, (5-methoxy-2-(n-pentyloxy)phenyl)magnesium bromide is used for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks.

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize intermediates for pharmaceuticals. Its ability to form carbon-carbon bonds makes it useful in the development of new drugs and therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and materials. It is employed in the synthesis of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-methoxy-2-(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in organic synthesis. The magnesium bromide moiety acts as a leaving group, facilitating the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent used for similar purposes.

    (4-methoxyphenyl)magnesium Bromide: Another Grignard reagent with a methoxy group at the para position.

    (2-methoxyphenyl)magnesium Bromide: A Grignard reagent with a methoxy group at the ortho position.

Uniqueness

(5-methoxy-2-(n-pentyloxy)phenyl)magnesium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in organic synthesis. The presence of both methoxy and n-pentyloxy groups provides additional functional handles for further chemical transformations.

Properties

Molecular Formula

C12H17BrMgO2

Molecular Weight

297.47 g/mol

IUPAC Name

magnesium;1-methoxy-4-pentoxybenzene-5-ide;bromide

InChI

InChI=1S/C12H17O2.BrH.Mg/c1-3-4-5-10-14-12-8-6-11(13-2)7-9-12;;/h6-8H,3-5,10H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

JDHROLFQZYDFGI-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.